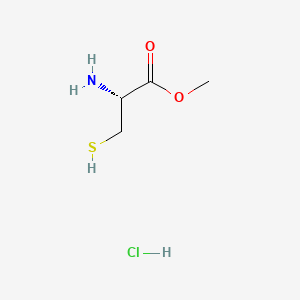

L-CYSTEINE METHYL ESTER HYDROCHLORIDE

Description

Significance as an Amino Acid Derivative in Biochemical Contexts

The biochemical significance of L-Cysteine Methyl Ester Hydrochloride lies in its structural relation to L-cysteine. L-cysteine is a crucial amino acid in protein synthesis and numerous metabolic pathways. cymitquimica.com The esterification of the carboxylic acid group to form the methyl ester serves as a protective strategy in chemical synthesis. ontosight.ai This protection prevents the carboxyl group from participating in unintended reactions, particularly during peptide synthesis, allowing for the specific formation of peptide bonds via the amino group. sigmaaldrich.comontosight.ai

Furthermore, as a derivative of L-cysteine, the methyl ester form retains the critical thiol group, which is central to many of L-cysteine's biological functions, including antioxidant activities. ontosight.ai The thiol group can participate in redox reactions, making the compound and its parent molecule effective scavengers of reactive oxygen species (ROS). Research has explored how cell-permeant L-thiol esters, such as L-cysteine methyl ester, can serve as delivery vehicles for L-cysteine into cells to counteract oxidative stress. nih.govfrontiersin.org This has implications for studying and potentially mitigating cellular damage associated with various pathological conditions. The compound is also investigated for its ability to inhibit the binding of certain metabolites to proteins and nucleic acids, showcasing its utility in toxicological and pharmacological research. scbt.com

Overview of Research Areas Utilizing the Compound

This compound is a versatile molecule employed across a diverse range of scientific disciplines, from synthetic chemistry to materials science. Its unique chemical structure makes it an important reagent and subject of study in several key areas.

Peptide Synthesis : A primary application is in solution-phase peptide synthesis. sigmaaldrich.com By protecting the carboxyl group, the molecule can be used as a building block to incorporate cysteine residues into peptide chains in a controlled manner. tcichemicals.com

Pharmaceutical and Drug Development : The compound serves as a precursor or intermediate in the synthesis of more complex, biologically active molecules. cymitquimica.comfengchengroup.com For instance, it is used in the synthesis of drugs like the antibiotic Cefprozil. fengchengroup.com Research has also shown its potential to counteract the adverse respiratory effects of opioids like morphine in animal models, suggesting a role in developing agents to improve opioid safety. nih.govmedchemexpress.com

Corrosion Inhibition : In industrial and materials science research, this compound has been identified as an effective, non-toxic corrosion inhibitor, particularly for copper and its alloys in acidic environments like nitric acid. researchgate.net Studies have shown it can achieve high inhibition efficiency (over 97%) by adsorbing onto the metal surface and forming a protective layer. researchgate.net

Analytical Chemistry : Derivatives of this compound are synthesized to act as chiral reagents. For example, L-cysteine (3-nitrophenyl)methyl ester hydrochloride has been developed for the separation and analysis of aldose enantiomers (different forms of sugars) using high-performance liquid chromatography (HPLC). researchgate.netbenthamdirect.com

Nanotechnology : The compound is utilized in the synthesis and stabilization of nanoparticles. Research has demonstrated its role in creating stable gold nanoparticles (AuNPs), where the thiol group binds to the gold surface, and the functional groups influence the nanoparticles' properties for potential biological applications. researchgate.net

Biochemical Research on Oxidative Stress : It is used in studies investigating the effects of oxidative stress. As a cell-permeant thiol ester, it can deliver cysteine into cells to support the synthesis of glutathione (B108866), a major intracellular antioxidant, thereby helping to protect cells from damage. nih.govfrontiersin.org

Table 2: Summary of Research Findings for this compound

| Research Area | Detailed Findings | Source(s) |

|---|---|---|

| Peptide Synthesis | Used as a C-protected amino acid for the controlled, solution-phase synthesis of peptides containing cysteine. | sigmaaldrich.com, tcichemicals.com |

| Pharmaceutical Research | Investigated for its ability to overcome morphine-induced respiratory depression in rats without affecting analgesia. | medchemexpress.com, nih.gov |

| Corrosion Inhibition | Functions as a mixed-type inhibitor for copper in 2M nitric acid, showing over 97% inhibition efficiency at a concentration of 10⁻³M. | researchgate.net, |

| Analytical Chemistry | A derivative, L-cysteine (3-nitrophenyl)methyl ester hydrochloride, is used to form thiazolidine (B150603) derivatives with sugars, enabling their separation and analysis by HPLC. | researchgate.net, benthamdirect.com |

| Nanotechnology | Used as a stabilizing agent for gold nanoparticles (AuNPs), influencing their hydrodynamic diameter and colloidal stability across a wide pH range. | researchgate.net |

| Oxidative Stress | Studied as a cell-permeant L-thiol ester to potentially prevent or overcome opioid dependence by mitigating oxidative stress in the brain. | frontiersin.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

871018-11-0 |

|---|---|

Molecular Formula |

C4H10ClNO2S |

Molecular Weight |

171.65 g/mol |

IUPAC Name |

hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1 |

InChI Key |

WHOHXJZQBJXAKL-DFWYDOINSA-N |

SMILES |

COC(=O)C(CS)N.Cl |

Isomeric SMILES |

[H+].COC(=O)[C@H](CS)N.[Cl-] |

Canonical SMILES |

[H+].COC(=O)C(CS)N.[Cl-] |

Other CAS No. |

18598-63-5 |

physical_description |

White powder; Sulfur-like odour |

Pictograms |

Irritant |

sequence |

C |

solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) Soluble Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches for L-Cysteine Methyl Ester Hydrochloride

This compound is a key intermediate in the synthesis of various pharmaceuticals and research chemicals. Its preparation typically involves the protection of the carboxylic acid group of L-cysteine as a methyl ester. The hydrochloride salt form enhances the stability and handling of this amino acid derivative.

Esterification Reactions of L-Cysteine

The most direct method for the synthesis of this compound is the Fischer esterification of L-cysteine with methanol (B129727) in the presence of an acid catalyst. This equilibrium-driven reaction involves the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by methanol. The use of a large excess of methanol can help to drive the equilibrium towards the formation of the ester. The reaction is typically carried out at reflux temperature. The presence of the thiol group in cysteine can sometimes lead to side reactions, necessitating careful control of the reaction conditions.

Catalytic and Reagent-Based Synthesis Methods

Various reagents and catalysts have been employed to facilitate the esterification of L-cysteine, aiming for milder reaction conditions and improved yields.

One common and efficient method involves the use of thionyl chloride (SOCl₂) in methanol . In this process, thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride in situ. The generated HCl acts as a catalyst for the esterification. This method is often preferred due to its high efficiency and the fact that the byproducts (sulfur dioxide and HCl) are gaseous and easily removed. The reaction is typically performed at low temperatures initially, followed by refluxing the mixture.

Another effective reagent is trimethylchlorosilane (TMSCl) in methanol. google.com This system provides a convenient and mild method for the synthesis of amino acid methyl ester hydrochlorides. google.com TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is advantageous due to its simple procedure, mild reaction conditions (often at room temperature), and good to excellent yields. google.com

The following table summarizes representative reagent-based methods for the synthesis of this compound.

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride | Methanol | 0 °C to reflux | Several hours | High | lsu.edu |

| Trimethylchlorosilane | Methanol | Room Temp. | Not specified | Good to Excellent | google.com |

Synthesis of this compound Derivatives

The functional groups of this compound—the thiol, the primary amine, and the ester—allow for a wide range of derivatization strategies to produce compounds with specific properties for various applications, including peptide synthesis and drug development.

Preparation of S-Protected Cysteine Methyl Esters

Protection of the highly reactive thiol group is a crucial step in many synthetic applications of cysteine derivatives to prevent undesired side reactions, such as oxidation to disulfides.

S-Trityl Derivatives: The trityl (triphenylmethyl, Trt) group is a bulky and acid-labile protecting group for the thiol function. The synthesis of S-trityl-L-cysteine methyl ester can be achieved by reacting L-cysteine methyl ester with trityl chloride in the presence of a base like triethylamine. The resulting S-trityl protected ester can then be converted to its hydrochloride salt if needed. The synthesis often starts from commercially available S-trityl-cysteine, which is then esterified. rsc.org

S-Benzyl Derivatives: The benzyl (B1604629) (Bzl) group is another common thiol protecting group, which is more stable to acidic conditions than the trityl group. S-Benzyl-L-cysteine methyl ester hydrochloride can be synthesized from L-cysteine and benzyl chloride. This thioether is also used as an optical reagent in the determination of amines. cymitquimica.com

S-Acetamidomethyl Derivatives: The acetamidomethyl (Acm) group is a stable protecting group that can be removed by treatment with mercury(II) or iodine reagents. S-(Acetamidomethyl)-L-cysteine can be prepared and subsequently esterified to yield the corresponding methyl ester derivative.

The table below outlines common S-protection strategies for L-cysteine methyl ester.

| Protecting Group | Reagent | Base | Solvent | Reference |

| Trityl (Trt) | Trityl chloride | Triethylamine | Chloroform | lsu.edu |

| Benzyl (Bzl) | Benzyl chloride | Not specified | Not specified | cymitquimica.com |

| Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide | Not specified | Not specified | lookchem.com |

N-Acetylated Derivatives Synthesis

N-acetylation of the primary amino group of L-cysteine methyl ester yields N-acetyl-L-cysteine methyl ester, a compound with significant interest in medicinal chemistry.

A common method for N-acetylation involves the reaction of this compound with acetic anhydride (B1165640) . This reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid and the acetic acid byproduct. rsc.org

Alternatively, N-acetyl-L-cysteine can be esterified to produce the methyl ester. This can be achieved using reagents like diazomethane or by acid-catalyzed esterification with methanol, for instance, using sulfuric acid. google.comnih.gov

The following table summarizes methods for the synthesis of N-acetylated derivatives.

| Starting Material | Acetylating/Esterifying Agent | Conditions | Yield (%) | Reference |

| L-Cysteine methyl ester | Acetic anhydride / Sodium acetate | CHCl₃ | Good | rsc.org |

| N-Acetyl-L-cysteine | Diazomethane | Ether, Room Temp. | Not specified | google.com |

| N-Acetyl-L-cysteine | Methanol / Sulfuric acid | Room Temp. | 68% | nih.gov |

Formation of Thiazolidine (B150603) Derivatives

The reaction of L-cysteine methyl ester with aldehydes or ketones leads to the formation of thiazolidine derivatives. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization through the attack of the thiol group on the resulting iminium ion.

This reaction is a versatile method for creating chiral thiazolidine rings, which are important scaffolds in medicinal chemistry and can also serve as a method for the temporary protection of both the amine and thiol groups of cysteine. The reaction is often carried out in solvents like ethanol (B145695) or a mixture of ethanol and water at room temperature. beilstein-journals.org The stereochemistry at the newly formed chiral center (C2 of the thiazolidine ring) can be influenced by the reaction conditions and the nature of the carbonyl compound used. beilstein-journals.org For instance, the condensation of L-cysteine with various aldehydes can proceed in a water/ethanol mixture to produce thiazolidine-4-carboxylic acids in high yields. researchgate.net These can then be esterified if desired.

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a highly versatile method for forming carbon-nitrogen bonds and is frequently employed to introduce N-alkyl substituents to the primary amine of this compound. worktribe.comjocpr.com This process typically occurs in a one-pot reaction, streamlining the synthetic pathway. jocpr.com

The fundamental mechanism involves two key stages:

Imine Formation: The nucleophilic primary amine of L-cysteine methyl ester reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine, intermediate. This step is often catalyzed by mild acid.

Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent.

A variety of reducing agents can be employed, with the choice influencing the reaction's efficiency and selectivity. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). chemrxiv.orgchimia.ch Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the initial aldehyde or ketone, thus minimizing side reactions. chemrxiv.org

This strategy is widely applicable for synthesizing a diverse range of N-alkylated cysteine derivatives. chimia.chnih.gov For instance, the reaction of this compound with various aldehydes in the presence of a reducing agent can yield a library of compounds with different N-residues, which are valuable as building blocks in medicinal chemistry and peptide synthesis. chimia.ch

Methodological Considerations in Synthetic Pathways

Optimization of Reaction Conditions for Yield and Stereoselectivity

Achieving high yield and maintaining the stereochemical integrity of the chiral center (the α-carbon) are paramount in the synthesis of L-cysteine methyl ester derivatives. A significant challenge, particularly during reductive amination, is the risk of epimerization—the conversion of the desired L-enantiomer into the unwanted D-enantiomer. chemrxiv.orgresearchgate.net

Research has shown that epimerization can occur at the imine stage, where the α-proton becomes transiently acidic and susceptible to removal and re-addition, leading to racemization. chemrxiv.orgpeptide.com The lifetime of this imine intermediate is a critical factor; minimizing its duration in solution before reduction is key to preserving stereoselectivity. chemrxiv.org

Several reaction parameters must be carefully controlled to optimize both yield and stereochemical purity:

Reducing Agent: The choice and timing of the reducing agent are crucial. Stronger reducing agents might require separate, controlled addition after imine formation, while milder reagents like sodium cyanoborohydride can often be present from the start (one-pot conditions). chemrxiv.org

pH and Acid Catalysis: While mild acid catalysis is necessary for imine formation, excessive acid can accelerate epimerization. chemrxiv.org The concentration of acetic acid, for example, has been shown to directly modulate the rate of epimerization. chemrxiv.org

Solvent System: The choice of solvent can impact reaction rates and side-product formation. Mixtures such as Dimethylformamide (DMF) and Methanol (MeOH) are commonly used. chemrxiv.org

Concentration: Reaction dilution can surprisingly increase the rate of epimerization, highlighting the need for carefully optimized concentration parameters. chemrxiv.org

A systematic study on the solid-phase synthesis of an N-substituted cysteine derivative highlighted the sensitivity of the reductive amination step to various conditions, leading to the development of a robust protocol that eliminates side-products. chemrxiv.orgchemrxiv.org

Table 1: Optimization of Reductive Amination Conditions to Minimize Epimerization

| Parameter | Initial/Problematic Condition | Optimized Condition | Outcome |

| Acid Concentration | High excess of acetic acid (e.g., 10% v/v) | Minimal or controlled amount of acid (e.g., <1% or only from amine salt) | Dramatically reduced rate of epimerization. chemrxiv.org |

| Reaction Type | Staged imination followed by reduction | One-pot imination/reduction | Minimized lifetime of the imine intermediate, suppressing epimerization. chemrxiv.org |

| Reducing Agent | Sub-optimal choice or timing | Use of sodium cyanoborohydride in a one-pot setup | Efficient reduction of the imine as it forms, preventing accumulation and subsequent racemization. chemrxiv.org |

| Concentration | High dilution | Higher concentration | Decreased rate of epimerization. chemrxiv.org |

Purification Techniques in Synthetic Chemistry

Following synthesis, a robust purification strategy is essential to isolate this compound and its derivatives from unreacted starting materials, reagents, and side-products. The choice of technique depends on the physicochemical properties of the target compound and the nature of the impurities.

Crystallization and Recrystallization: Crystallization is a primary method for purifying the final hydrochloride salt. google.com For derivatives, recrystallization from a suitable solvent system, such as ethanol-water, can effectively remove impurities and yield a product of high purity. google.com The solubility of this compound has been studied in various pure and binary solvent systems to aid in the selection of appropriate crystallization conditions. researchgate.netresearchgate.net

Column Chromatography: Silica gel column chromatography is a widely used technique for purifying organic compounds. teledynelabs.com It separates molecules based on their polarity. column-chromatography.com For cysteine derivatives, this method is effective for removing by-products, such as in the purification of N-acetyl-S-trityl-2-methylcysteine methyl ester. rsc.org The choice of eluent (mobile phase) is critical for achieving good separation. teledynelabs.comcolumn-chromatography.com

Ion-Exchange Chromatography (IEC): This technique is particularly well-suited for separating charged molecules like amino acids and their derivatives. ucl.ac.ukpickeringlabs.com Since L-cysteine is an amphoteric compound, it can be purified using either cation or anion exchangers. nih.gov193.16.218 In a typical process, the crude sample is loaded onto the column, and the target molecule binds to the resin. ucl.ac.uk Elution is then achieved by changing the pH or increasing the ionic strength (e.g., with a sodium chloride gradient), which weakens the interaction between the compound and the resin, allowing for its collection. ucl.ac.uk193.16.218 This method is highly effective for isolating amino acids from complex mixtures. nih.govacs.org

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Application for L-Cysteine Methyl Ester HCl & Derivatives | Advantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Final purification of the hydrochloride salt and its crystalline derivatives. google.com | Scalable, cost-effective, can yield very high purity. |

| Silica Gel Chromatography | Adsorption based on polarity differences. teledynelabs.com | Purification of neutral or protected synthetic intermediates and derivatives. rsc.org | High resolution, applicable to a wide range of organic compounds. column-chromatography.com |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged solid support. ucl.ac.uk | Purification from complex biological or synthetic mixtures, separation of charged derivatives. nih.gov193.16.218 | High specificity for charged molecules, robust against sample matrix effects. pickeringlabs.com |

Biochemical and Molecular Research Investigations

Role in Peptide and Protein Chemistry

In the realm of peptide and protein chemistry, L-cysteine methyl ester hydrochloride is utilized for its ability to be incorporated into peptide chains, modify existing proteins, and influence the complex processes of protein folding and aggregation.

This compound is a key precursor in the synthesis of peptides, particularly those containing a C-terminal cysteine residue. nih.govnih.goved.ac.uk The methyl ester protection of the carboxylic acid group allows for the specific activation of the amino group for peptide bond formation, while the thiol group of the cysteine side chain can be temporarily protected and later deprotected to form essential disulfide bonds or for other modifications. This strategy is particularly valuable in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. nih.govpeptide.comlsu.edu

One significant application is in the synthesis of peptides with a C-terminal methyl ester, which are important for studying biological processes like protein prenylation. nih.gov The synthesis of Fmoc-L-Cys-OMe, a derivative of this compound, is a common step in this process, enabling its incorporation into a growing peptide chain on a solid support. nih.gov Research has demonstrated the successful synthesis of various peptides using this precursor, including cysteine-rich cyclic peptides, which are of interest for their therapeutic potential. rsc.org

| Peptide Type | Synthesis Method | Key Role of this compound | Reference |

|---|---|---|---|

| Peptides with C-terminal Cysteine Esters | Solid-Phase Peptide Synthesis (SPPS) | Serves as the C-terminal amino acid precursor with a protected carboxyl group. | nih.gov |

| Cysteine-Rich Cyclic Peptides | Intramolecular Native Chemical Ligation | Incorporated into the linear peptide precursor prior to cyclization. | rsc.org |

| General Peptides | Solution-Phase Peptide Synthesis | Used as a building block for peptide chain elongation. |

The thiol group of this compound is a potent nucleophile and reducing agent, making it a useful tool for protein modification and the cleavage of disulfide bonds. nih.govacs.org Disulfide bonds between cysteine residues are critical for the structural integrity and biological activity of many proteins. The controlled reduction of these bonds is often necessary for protein characterization, refolding studies, and the analysis of protein structure-function relationships.

This compound can be used to selectively reduce disulfide bonds in proteins, a process that can be monitored and controlled. researchgate.net The reaction involves the nucleophilic attack of the thiolate ion of the cysteine derivative on the disulfide bond, leading to the formation of a mixed disulfide and a free thiol on the protein. A second molecule of the cysteine derivative can then react with the mixed disulfide to fully reduce the protein and form cystine, the oxidized dimer of cysteine. Dithiols are often more efficient at reducing disulfide bonds as they can form a stable intramolecular disulfide ring after the reduction. nih.govacs.org

The processes of protein folding, denaturation, and aggregation are fundamental to understanding protein function and disease. rsc.orgnih.gov this compound can be employed in studies investigating these mechanisms, primarily through its influence on disulfide bond formation and its antioxidant properties. The formation of correct disulfide bonds is a critical step in the folding pathway of many proteins. By controlling the redox environment with reagents like this compound, researchers can study the kinetics and intermediates of the folding process. nih.gov

Furthermore, the aggregation of proteins, a hallmark of many neurodegenerative diseases, can be influenced by the oxidation state of cysteine residues. researchgate.net The presence of free thiol groups can sometimes promote aggregation through the formation of incorrect intermolecular disulfide bonds. This compound can be used to modulate this process, either by maintaining a reducing environment that prevents unwanted disulfide bond formation or by participating in thiol-disulfide exchange reactions that can influence the aggregation pathway. researchgate.net

Involvement in Cellular and Metabolic Processes

Beyond its applications in in vitro protein chemistry, this compound is also utilized in studies of cellular and metabolic processes due to its ability to cross cell membranes and deliver L-cysteine into the intracellular environment.

One of the most significant roles of L-cysteine in cellular metabolism is its function as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govnih.govresearchgate.net The availability of cysteine is often the rate-limiting step in GSH synthesis. nih.gov this compound, being more lipophilic than L-cysteine itself, can more readily penetrate cell membranes. nih.gov Once inside the cell, the methyl ester is hydrolyzed by cellular esterases to release L-cysteine, thereby increasing the intracellular pool of this amino acid available for GSH synthesis. nih.gov This makes this compound a valuable tool for manipulating intracellular GSH levels and studying the downstream effects on cellular metabolism and redox homeostasis. nih.govnih.govresearchgate.net

| Metabolic Pathway | Role of this compound | Significance | Reference |

|---|---|---|---|

| Glutathione (GSH) Synthesis | Acts as a cell-permeant precursor of L-cysteine. | Increases the intracellular availability of the rate-limiting substrate for GSH synthesis. | nih.govnih.gov |

| Redox Homeostasis | Contributes to the maintenance of the cellular thiol pool. | Supports the cellular antioxidant defense system. | nih.govacs.org |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of diseases. nih.govdntb.gov.ua this compound is investigated for its antioxidant properties and its ability to mitigate oxidative stress. chemimpex.comresearchgate.net Its antioxidant effects are twofold. Firstly, the thiol group of cysteine can directly scavenge certain reactive oxygen species. nih.gov Secondly, and more significantly, by boosting intracellular L-cysteine levels, it promotes the synthesis of glutathione, which is a primary antioxidant that detoxifies a wide array of ROS and electrophilic compounds. nih.govresearchgate.net

Studies have shown that L-cysteine derivatives can protect cells from oxidative damage. nih.govresearchgate.net For instance, research has demonstrated that L-cysteine methyl ester can mitigate the harmful effects of oxidative stress in various experimental models. researchgate.netfrontiersin.orgnih.gov These studies highlight the potential of this compound as a research tool to investigate the mechanisms of oxidative stress and to explore therapeutic strategies for diseases associated with oxidative damage. nih.govresearchgate.net

Role as a Glutathione Precursor in Research Models

This compound serves as a cellular delivery agent for L-cysteine, a critical precursor for the synthesis of glutathione (GSH). Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in cells, playing a pivotal role in defending against oxidative stress. biomedres.usnih.gov The availability of cysteine is often the rate-limiting step in GSH synthesis.

In research models, the esterification of L-cysteine to form L-cysteine methyl ester facilitates its transport across cell membranes. Once inside the cell, endogenous esterases hydrolyze the methyl ester, releasing L-cysteine and making it available for the glutathione synthesis pathway. This mechanism is explored in studies investigating methods to counteract oxidative stress. For instance, research has shown that ester derivatives of cysteine can be a viable therapeutic strategy to deliver the parent compound into cells. nih.gov Studies investigating opioid-induced respiratory depression (OIRD) hypothesize that morphine inhibits L-cysteine entry into neurons; therefore, methyl ester derivatives are used to bypass this inhibition and restore intracellular cysteine levels, which are crucial for maintaining redox balance. nih.gov

Applications in Cell Culture Media for Enhanced Growth and Viability

This compound offers a more soluble alternative for delivering cysteine to cells in culture. Its enhanced solubility allows for the preparation of more concentrated feed stocks, simplifying media formulation and storage. evonik.com By providing a stable and readily available source of cysteine, it helps support robust cell growth and viability. The compound contributes to essential cellular functions, including protein synthesis and the production of glutathione, which protects cells from oxidative damage caused by metabolic byproducts. sigmaaldrich.com

Enzyme-Related Studies

Substrate Characterization for Esterases (e.g., Prenylated Methylated Protein Methyl Esterase)

L-cysteine methyl ester and its derivatives are crucial tools for studying specific enzymes. A notable example is its use in the characterization of Prenylated Methylated Protein Methyl Esterase (PMPMEase). nih.gov PMPMEase is an enzyme that hydrolyzes the carboxyl methyl esters on prenylated proteins, a reversible step in the protein prenylation pathway that regulates protein function. nih.govontosight.ai

To study this enzyme, researchers synthesized prenylated-L-cysteine methyl ester analogs, such as benzoyl-Gly-farnesyl-L-cysteine methyl ester and hydrocinamoyl farnesyl-L-cysteine methyl ester. nih.gov These compounds mimic the C-terminal end of prenylated proteins and act as specific substrates for PMPMEase. Using these substrates, the enzyme was purified and its kinetic properties were determined. nih.gov

Table 1: Michaelis-Menten Kinetic Constants for Porcine Liver PMPMEase

| Substrate | K_m (μM) | V_max (nmol/min/mg) |

|---|---|---|

| Benzoyl-Gly-farnesyl-L-cysteine methyl ester | 33 ± 4 | 4.51 ± 0.28 |

| Hydrocinamoyl farnesyl-L-cysteine methyl ester | 25 ± 4 | 6.80 ± 0.51 |

Data sourced from Kim et al. nih.gov

Enzymatic Inhibition Studies Utilizing Derivatives

Derivatives of L-cysteine methyl ester have also been developed and utilized in enzymatic inhibition studies. These synthetic compounds are designed to interact with the active sites of specific enzymes, thereby modulating their activity. For example, halo-substituted mixed ester/amide-based derivatives have been synthesized and evaluated as inhibitors of Jack bean urease. semanticscholar.org In such studies, kinetic analyses, like the generation of Lineweaver-Burk plots, are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). semanticscholar.org While not directly using the hydrochloride salt of L-cysteine methyl ester, these studies highlight how its core structure is a valuable scaffold for developing novel enzyme inhibitors for research and therapeutic purposes.

Interactions with Biological Macromolecules and Other Compounds

Inhibition of Metabolite Binding to Proteins and Nucleic Acids

Research has been conducted on isopoly (S-carboxymethyl-L-cysteine) derivatives of nucleic acid bases, which are related to L-cysteine, as potential antisense compounds. nih.gov These studies investigate how such derivatives can inhibit protein production. The findings suggest that these compounds may function via an antisense mechanism, interfering with the processes that lead from gene to protein. nih.gov Western and northern blot analyses have been employed to elucidate the inhibitory mechanism, specifically targeting the N-methyl-D-aspartate (NMDA) receptor in a neuroblastoma x glioma hybrid cell line. nih.gov This line of research demonstrates the potential for cysteine derivatives to interact with and modulate the function of nucleic acids, thereby inhibiting the binding of metabolites necessary for protein synthesis.

Complexation Studies with Metal Ions (e.g., Mercury(II))

This compound has been the subject of investigations into its complexation behavior with metal ions, particularly with mercury(II). Research conducted at a low pH has explored the mercurial complexation of this compound with mercury(II) nitrate, chloride, and acetate. cdnsciencepub.com One significant finding from these studies was the isolation and characterization of Bis(methyl L-cysteineato)mercury(II) hydrochloride hydronitrate monohydrate. cdnsciencepub.com This complex was identified as the same substance previously reported in scientific literature as the dihydrochloride (B599025) sesquihydrate complex. cdnsciencepub.com

Further research has led to the preparation of Bis(methyl L-cysteineato)mercury(II) dihydrochloride monohydrate, a compound that had not been previously described. cdnsciencepub.com The properties and structural features of these mercury(II) complexes have been elucidated primarily through the use of infrared, ¹H-, and ¹³C-n.m.r. spectroscopy. cdnsciencepub.comresearchgate.net In acidic media, it has been observed that mercury(II) bonds to the sulfur atom of molecules like methionine and S-methylcysteine. researchgate.net L-cysteine, acting as a complexing agent, is essential for the separation of different mercury species in analytical techniques. atlantis-press.com

| Complex Name | Precursors | Analytical Techniques |

| Bis(methyl L-cysteineato)mercury(II) hydrochloride hydronitrate monohydrate | This compound and mercury(II) nitrate | Infrared, ¹H- and ¹³C-n.m.r. spectroscopy |

| Bis(methyl L-cysteineato)mercury(II) dihydrochloride monohydrate | This compound and mercury(II) chloride/acetate | Infrared, ¹H- and ¹³C-n.m.r. spectroscopy |

Interactions with Phospholipid Bilayers

The interaction of cysteine derivatives with phospholipid bilayers is a key area of research for understanding their biological transport and activity. One approach to studying these interactions involves the use of cysteine-encapsulated liposomes. mdpi.com These liposomes serve as a model system to investigate biological interactions occurring at the lipid membrane. For instance, the enzymatic activity of phospholipase A₂, which hydrolyzes phospholipids (B1166683) in the membrane, can trigger the release of encapsulated cysteine from the liposomes. mdpi.com This release can be detected, providing a method to monitor events at the membrane interface. mdpi.com Such systems demonstrate the potential for cysteine-containing molecules to be localized within lipid environments and released upon specific triggers, offering insights into their behavior at the cellular level. mdpi.com

Pharmacological and Physiological Research in Preclinical Models

Modulation of Physiological Parameters in Animal Models (e.g., Ventilatory and Arterial Blood-Gas Chemistry)

In preclinical studies using unanesthetized Sprague Dawley rats, this compound has been shown to counteract the deleterious effects of morphine on respiratory function. nih.govnih.gov Administration of morphine (10 mg/kg, IV) resulted in significant adverse effects on ventilatory parameters, including sustained decreases in tidal volume, minute ventilation, inspiratory drive, and peak inspiratory flow, along with an increase in the end-inspiratory pause. nih.govnih.gov

A single intravenous injection of this compound (500 μmol/kg) was found to produce a rapid and long-lasting reversal of these morphine-induced effects. nih.govnih.gov A subsequent injection of the same dose led to pronounced increases in ventilatory parameters, with minute ventilation rising to levels well above the pre-morphine baseline. nih.govnih.gov

Furthermore, this compound (at doses of 250 or 500 μmol/kg, IV) also demonstrated an immediate and sustained reversal of the negative impacts of morphine on arterial blood-gas (ABG) chemistry. nih.govnih.gov This included the normalization of arterial blood pH, pCO₂, pO₂, and sO₂, as well as the Alveolar-arterial (A-a) gradient, which is an indicator of alveolar gas exchange. nih.govnih.govnih.gov In contrast, L-cysteine itself was found to be inactive in reversing these effects. nih.govnih.gov Other related thiol esters, such as D-cysteine ethyl ester and D-cystine dimethyl ester, have also been shown to reverse the adverse effects of morphine on breathing and ABG chemistry in rats. nih.govfrontiersin.org

| Physiological Parameter | Effect of Morphine (10 mg/kg, IV) | Effect of this compound (500 μmol/kg, IV) |

| Ventilatory Parameters | ||

| Tidal Volume | Sustained Decrease | Rapid and Long-Lasting Reversal |

| Minute Ventilation | Sustained Decrease | Pronounced Increase Above Baseline |

| Inspiratory Drive | Sustained Decrease | Rapid and Long-Lasting Reversal |

| Peak Inspiratory Flow | Sustained Decrease | Rapid and Long-Lasting Reversal |

| End Inspiratory Pause | Sustained Increase | Rapid and Long-Lasting Reversal |

| Arterial Blood-Gas Chemistry | ||

| Arterial Blood pH | Deleterious Change | Immediate and Sustained Reversal |

| Arterial pCO₂ | Deleterious Change | Immediate and Sustained Reversal |

| Arterial pO₂ | Deleterious Change | Immediate and Sustained Reversal |

| Arterial sO₂ | Deleterious Change | Immediate and Sustained Reversal |

| A-a Gradient | Deleterious Change | Immediate and Sustained Reversal |

Investigation of In Vitro Antifungal Activities and Synergistic Effects with Antifungal Agents

This compound has demonstrated notable in vitro antifungal activity against clinically relevant fungal species. graphyonline.com In a study comparing various cysteine forms and their derivatives, this compound was identified as the most effective antifungal agent against Scedosporium species. graphyonline.comresearchgate.netmtak.hu Other derivatives, such as D-cysteine, L-cysteine, and N-isobutyryl-D-cysteine, were found to be ineffective within the tested concentration range. graphyonline.comresearchgate.net The antifungal potential of cysteine and its derivatives has also been observed against various Zygomycetes, where they can inhibit sporangiospore germination and hyphal growth. nih.gov

A significant aspect of the research into this compound's antifungal properties is its synergistic interaction with conventional antifungal drugs. graphyonline.com Checkerboard assays have revealed that it can act synergistically with amphotericin B, caspofungin, terbinafine, and voriconazole. graphyonline.comresearchgate.net Importantly, no antagonistic interactions were observed between this compound and the tested antifungal compounds. graphyonline.comresearchgate.net These findings suggest that this compound, when used in combination with existing antifungal agents, could be a potential approach for treating human Scedosporium infections. graphyonline.comresearchgate.netmtak.hu

Applications in Advanced Chemical Research and Materials Science

Organic Synthesis Applications Beyond Peptides

The reactivity of L-cysteine methyl ester hydrochloride's functional groups makes it a valuable starting material for synthesizing complex heterocyclic compounds and a tool for chiral analysis.

This compound is a key precursor in the synthesis of thiazolidine-4-carboxylates. This reaction typically involves the condensation of the cysteine derivative with an aldehyde or ketone. The primary amine of the cysteine ester attacks the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization where the thiol group attacks the resulting iminium ion.

This process is utilized in the creation of various substituted thiazolidines. For instance, reacting L-cysteine hydrochloride with formaldehyde (B43269) is a step in a method to produce methyl thiazolidine-4-carboxylate, which can then be further oxidized and hydrolyzed to yield thiazole-4-carboxylic acid google.com. The cyclization of various aldehydes with L-cysteine is a common one-pot method for producing a range of thiazolidine-4-carboxylic acid derivatives in high yields mdpi.com. These thiazolidine (B150603) structures are significant as they can act as prodrugs of L-cysteine, which can be liberated in vivo through nonenzymatic ring-opening nih.gov. The reaction conditions, such as the solvent used, can influence the stereochemistry of the final product, yielding different percentages of cis and trans isomers nanobioletters.com.

The chiral nature of this compound is exploited in the development of reagents for the enantioselective analysis of other chiral molecules, such as sugars. A derivative, L-cysteine (3-nitrophenyl)methyl ester hydrochloride, has been developed as a chiral reagent for the discrimination of D- and L-monosaccharides researchgate.net.

The analytical method involves the reaction of this chiral reagent with aldoses (sugars), which leads to the formation of thiazolidine derivatives. Because the reagent is enantiomerically pure (derived from L-cysteine), the reaction with D- and L-sugars produces diastereomeric thiazolidine-4-carboxylates. These diastereomers have different physical properties and can be separated and quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with a reversed-phase column and UV detection. This allows for the determination of the absolute configuration of monosaccharides present in natural products researchgate.net.

| Aldose | Retention Time (min) of L-Cysteine Derivative | Retention Time (min) of D-Cysteine Derivative |

|---|---|---|

| D-Galactose | 15.2 | 16.5 |

| L-Galactose | 16.5 | 15.2 |

| D-Glucose | 17.1 | 18.3 |

| L-Glucose | 18.3 | 17.1 |

| D-Arabinose | 13.8 | 14.9 |

| L-Arabinose | 14.9 | 13.8 |

Research in Corrosion Inhibition

This compound has been identified as an effective corrosion inhibitor, particularly for copper and its alloys in acidic environments. Its efficacy stems from its ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.

The corrosion inhibition mechanism of this compound is primarily based on its adsorption onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of heteroatoms such as nitrogen, sulfur, and oxygen in the molecule's structure . These atoms act as active adsorption centers, donating electrons to the vacant d-orbitals of the metal, forming a coordinate bond.

On copper surfaces, the inhibitor molecules displace water and aggressive ions, such as nitrate ions from nitric acid, effectively blocking the active sites where corrosion would occur nih.gov. The formation of this protective layer mitigates both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions nih.gov. The adsorption process is indicative of the formation of a protective layer on the copper surface, which is the primary mode of its inhibitory action researchgate.net.

The effectiveness of this compound as a corrosion inhibitor has been quantified using various electrochemical techniques, including Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic polarization studies on copper in 2M nitric acid have shown that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic corrosion reactions researchgate.net. EIS measurements confirm the formation of a protective film. An increase in the inhibitor concentration leads to an increase in the charge transfer resistance (Rt) and a decrease in the double-layer capacitance (Cdl) . The increase in Rt signifies a slower corrosion rate, while the decrease in Cdl suggests an increase in the thickness of the protective layer or a decrease in the local dielectric constant due to the adsorption of the inhibitor molecules. Studies have demonstrated a high inhibition efficiency, exceeding 97% at a concentration of 10-3 M researchgate.net.

| Concentration (M) | Charge Transfer Resistance (Rt, Ω cm²) | Double-Layer Capacitance (Cdl, µF cm⁻²) | Inhibition Efficiency (IE %) |

|---|---|---|---|

| 0 | 15 | 150 | - |

| 10⁻⁶ | 45 | 110 | 66.7 |

| 10⁻⁵ | 120 | 85 | 87.5 |

| 10⁻⁴ | 350 | 50 | 95.7 |

| 10⁻³ | 580 | 30 | 97.4 |

Nanomaterials Functionalization and Synthesis

The thiol group in this compound provides a strong anchor point for functionalizing the surface of various nanomaterials, particularly noble metal nanoparticles. This surface modification is crucial for improving the stability, solubility, and biocompatibility of nanoparticles for various applications.

This compound has been used to stabilize gold nanoparticles (AuNPs) researchgate.net. The thiol group forms a strong covalent bond with the gold surface, creating a protective layer that prevents aggregation and enhances colloidal stability across a wide pH range researchgate.net. Similarly, cysteine has been used for the surface modification of silver nanoparticles, which can then be used for the covalent immobilization of biomolecules like enzymes nih.gov. This functionalization is a key step in developing biosensors and other bio-nanotechnological systems. Beyond metals, L-cysteine can be used for the noncovalent functionalization of carbon nanomaterials, such as carbon nanotubes and graphene, through π-stacking and van der Waals interactions, introducing amino functionalities onto their surfaces for further attachment of drug molecules researchgate.net.

Role as Stabilizing and Reducing Agent in Nanoparticle Synthesis (e.g., Gold Nanoparticles)

This compound is extensively utilized as a capping and stabilizing agent in the synthesis of various nanoparticles, most notably gold nanoparticles (AuNPs). The strong affinity of the thiol group (-SH) for gold surfaces facilitates the anchoring of the molecule to the nanoparticle, forming a protective layer that prevents aggregation and controls growth. This interaction is a cornerstone of the "bottom-up" synthesis of AuNPs, where precursor gold salts are reduced to form metallic nanoparticles.

While sodium borohydride (B1222165) is often used as the primary reducing agent to reduce Au(III) to Au(0), this compound can also exhibit some reducing potential. Its primary role, however, is to stabilize the newly formed nanoparticles. The capping of AuNPs with this compound is confirmed through various characterization techniques, including UV-Vis spectroscopy, which shows a shift in the gold plasmon resonance, and Fourier-transform infrared (FTIR) spectroscopy, which indicates the presence of the S-Au bond.

The synthesis process typically involves the reduction of a gold precursor, such as gold(III) chloride (AuCl₃), in the presence of this compound. This results in the formation of ultra-small gold seeds (around 2 nm in diameter) that are stabilized by the cysteine derivative. These seeds can then be used in a subsequent growth step to produce larger, monodisperse nanoparticles. The use of this compound offers a surfactant-free method for producing positively charged AuNPs.

Table 1: Role of this compound in Gold Nanoparticle Synthesis

| Role | Mechanism | Key Functional Group(s) | Resulting Nanoparticle Feature |

|---|---|---|---|

| Stabilizing Agent | Anchors to the gold surface, preventing aggregation and controlling particle growth. | Thiol (-SH) group with high affinity for gold. | Formation of stable, well-dispersed gold nanoparticles. |

| Capping Agent | Forms a protective layer on the nanoparticle surface. | Thiol (-SH) and Amino (-NH₂) groups. | Functionalized surface for further applications and enhanced stability. |

| Potential Reducing Agent | Can contribute to the reduction of gold salts to metallic gold. | Thiol (-SH) group. | Assists in the formation of gold nanoparticles from their precursors. |

Influence on Nanoparticle Colloidal Stability and Surface Properties

The colloidal stability of nanoparticles is a critical factor for their practical applications, and this compound plays a pivotal role in ensuring this stability. The presence of the amino group (-NH₂) in its structure, which exists as an ammonium group (-NH₃⁺) in slightly acidic aqueous media, imparts a positive surface charge to the nanoparticles. This positive charge leads to electrostatic repulsion between the nanoparticles, preventing them from aggregating and settling out of the solution, thus ensuring colloidal stability.

The surface properties of the nanoparticles are significantly influenced by the capping of this compound. The resulting positively charged surface is a key feature that distinguishes these nanoparticles from those stabilized by negatively charged molecules like citrate. Zeta potential measurements confirm the positive charge, with values typically ranging from +33 to +49 mV, which is indicative of a stable colloidal dispersion.

Furthermore, nanoparticles stabilized with this compound have demonstrated high colloidal stability over a wide pH range, from 3 to 11. The hydrodynamic diameter and zeta potential of the nanoparticles are strongly influenced by the functional groups of the this compound. The stability of these functionalized nanoparticles in aqueous solutions is a significant advantage for their use in various biological and sensing applications.

Table 2: Influence of this compound on Nanoparticle Properties

| Property | Influence of this compound | Measurement/Observation | Reference |

|---|---|---|---|

| Surface Charge | Imparts a positive charge due to the protonated amino group (-NH₃⁺). | Zeta potential values between +33 to +49 mV. | |

| Colloidal Stability | Enhances stability through electrostatic repulsion between positively charged nanoparticles. | Stable over a wide pH range (3 to 11). | |

| Hydrodynamic Diameter | The functional groups influence the effective size of the nanoparticles in solution. | Changes in hydrodynamic diameter are observed with varying pH. | |

| Dispersibility | Promotes good dispersibility in aqueous solutions. | Formation of distinct and spherical nanoparticles observed via TEM. |

Design of Bioconjugated Nanomaterials for Sensing Applications (e.g., Bimetallic Nanoclusters)

The functional surface provided by this compound opens up avenues for the design of bioconjugated nanomaterials for various sensing applications. The free amino and carboxyl groups on the surface of the capped nanoparticles can be used to anchor other molecules, such as enzymes, antibodies, or nucleic acids, to create highly specific biosensors.

A notable application is in the development of colorimetric and fluorescent sensors. For instance, L-cysteine-capped copper nanoparticles have been developed for the colorimetric detection of mercuric ions. The interaction of the target analyte with the functionalized nanoparticles leads to a change in their optical properties, such as a shift in the localized surface plasmon resonance (LSPR) band, which can be monitored using UV-Vis spectroscopy.

Furthermore, L-cysteine and its derivatives are instrumental in the synthesis of bimetallic nanoclusters for sensing applications. These nanoclusters, composed of two different metals, often exhibit enhanced catalytic and optical properties due to synergistic effects. For example, L-cysteine-capped copper-tin (Cu-Sn) bimetallic nanoclusters have been synthesized for the selective and sensitive detection of methionine. Gold and bismuth bimetallic nanoparticles decorated with L-cysteine functionalized graphene oxide have been used for the electrochemical detection of iron ions. These examples highlight the versatility of this compound in creating advanced nanomaterials for sensitive and selective chemical sensing.

Table 3: Examples of L-cysteine Derivative-functionalized Nanomaterials in Sensing

| Nanomaterial | Target Analyte | Sensing Principle | Application |

|---|---|---|---|

| L-cysteine-capped Copper Nanoparticles | Mercuric ions (Hg²⁺) | Colorimetric detection based on a decrease in LSPR intensity. | Environmental monitoring of heavy metal contamination. |

| L-cysteine-capped Copper-Tin (Cu-Sn) Bimetallic Nanoclusters | Methionine | Bimetallic sensing platform. | Potential for biomarker detection. |

| Gold and Bismuth Bimetallic Nanoparticles on L-cysteine functionalized Graphene Oxide | Iron ions (Fe³⁺) | Electrochemical detection via square wave voltammetry. | Water quality analysis. |

| Gold-Silver (Au/Ag) Bimetallic Nanoclusters | Cysteine | Fluorescence quenching. | Detection of cysteine in food samples like milk and apples. |

Analytical Methodologies and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of L-cysteine methyl ester hydrochloride from reaction mixtures and for purity assessment. High-performance liquid chromatography and thin-layer chromatography are particularly valuable tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of L-cysteine and its derivatives. In the analysis of L-cysteine, methods often utilize a mixed-mode Primesep 100 column. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, with sulfuric acid as a buffer, allowing for detection at 200 nm. sielc.com

For more complex applications, such as the discrimination of monosaccharide enantiomers, this compound can be used as a derivatizing agent. researchgate.net The resulting thiazolidine (B150603) derivatives can be effectively separated and analyzed by HPLC using a reversed-phase column with UV detection. researchgate.net This approach has been successfully applied to determine the absolute configurations of monosaccharides in natural products. researchgate.net The versatility of HPLC makes it an indispensable tool in both quality control and advanced research applications involving this compound. google.comjk-sci.com

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. rjpbcs.com It is an essential preliminary analytical technique, often performed before a more detailed HPLC analysis. rjpbcs.com

In practice, TLC can be used to separate compounds from crude extracts and identify impurities. rjpbcs.com For instance, the spontaneous chiral conversion and condensation of L-cysteine in solution have been investigated using TLC, demonstrating its utility in studying the stability and reactivity of this amino acid. researchgate.net The technique's ability to run multiple samples simultaneously makes it highly efficient for screening reaction conditions and tracking the consumption of starting materials and the formation of products in real-time. rjpbcs.comthieme.de

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the structural elucidation and confirmation of the identity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR, Raman) provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the signals corresponding to the different protons in this compound can be observed and assigned. chemicalbook.com For L-cysteine in an aqueous solution, the protons of the α-carbon, β-carbon, and the amino group show distinct chemical shifts. researchgate.net The methyl ester group introduces an additional characteristic signal.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carboxylate carbon, α-carbon, and β-carbon are particularly informative for confirming the structure. researchgate.net

Table 1: Representative NMR Data for L-cysteine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | α-CH | ~4.4 |

| ¹H | β-CH₂ | ~3.1 |

| ¹H | O-CH₃ | ~3.8 |

| ¹³C | C=O | ~170 |

| ¹³C | α-CH | ~55 |

| ¹³C | β-CH₂ | ~27 |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemicalbook.com It is also employed to gain insights into the fragmentation patterns of the molecule, which can aid in its structural confirmation. juniperpublishers.com

In a typical mass spectrum of L-cysteine, the molecular ion peak can be observed at a mass-to-charge ratio (m/z) of 122, corresponding to the protonated molecule [C₃H₈NO₂S]⁺. juniperpublishers.com The fragmentation of this ion can lead to characteristic daughter ions, providing further structural information. juniperpublishers.com

Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), combine the separation power of HPLC with the detection capabilities of MS. researchgate.net This hyphenated technique is invaluable for analyzing complex mixtures and for metabolic studies involving L-cysteine and its derivatives. researchgate.netnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within the this compound molecule.

FTIR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of various bonds. researchgate.net Key absorption bands in the FTIR spectrum of L-cysteine include those corresponding to the N-H stretching of the amino group, the C=O stretching of the carbonyl group, and the S-H stretching of the thiol group. researchgate.netvub.be

Raman spectroscopy offers complementary information to FTIR. researchgate.net The S-H stretching vibration, which is often weak in FTIR, can sometimes be more readily observed in the Raman spectrum. rsc.org Additionally, the C-S stretching vibrations in the fingerprint region of the Raman spectrum can be used to characterize the thiol group. rsc.org

Table 2: Key Vibrational Frequencies for L-cysteine and its Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Stretch | 3000-3400 | FTIR |

| C-H Stretch | 2850-3000 | FTIR, Raman |

| S-H Stretch | 2550-2600 | FTIR, Raman |

| C=O Stretch | 1730-1750 | FTIR |

Note: The exact positions of the vibrational bands can be influenced by factors such as intermolecular interactions and the physical state of the sample.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a valuable tool for characterizing this compound and its interactions. The technique provides insights into the electronic transitions within the molecule, which can be influenced by factors such as pH and binding to other species.

In a study of L-cysteine methyl ester in various buffer solutions, UV-Vis spectrophotometry was used to determine its acid dissociation constants. The wavelength of maximum absorbance (λmax) for the thiolate form was identified in the range of 235–237 nm. rsc.org It was observed that this peak experiences a blue shift (a shift to shorter wavelengths) as the pH decreases, which is attributed to the protonation of the amine group. rsc.org The +H3N-R-S- form absorbs at shorter wavelengths compared to the H2N-R-S- form. rsc.org

UV-Vis spectroscopy is also instrumental in the study of nanoparticles functionalized with this compound. For instance, when used as a stabilizing agent for gold nanoparticles (AuNPs), the characteristic surface plasmon resonance (SPR) peak of the AuNPs can be monitored. The interaction between the thiol group of the cysteine derivative and the gold surface leads to shifts in the SPR peak, indicating stabilization of the nanoparticles. researchgate.net The shifting of the gold plasmon resonance in the UV-Vis spectra confirms the interaction and stabilization of gold nanoparticles by cysteine. researchgate.net

In other applications, derivatives of L-cysteine methyl ester are used in conjunction with UV detection for analytical purposes. For example, a method for analyzing monosaccharides involves their derivatization with L-cysteine (3-nitrophenyl)methyl ester hydrochloride, allowing for sensitive detection using a UV detector in High-Performance Liquid Chromatography (HPLC). researchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| λmax (Thiolate form) | 235 - 237 nm | Aqueous buffer, pH range 2.07 – 11.85 | rsc.org |

| Spectral Shift with pH | Blue shift with decreasing pH | Aqueous buffer | rsc.org |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides detailed information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for studying the interaction of this compound with surfaces, such as those of metal nanoparticles.

When this compound is used to stabilize gold nanoparticles (AuNPs), XPS measurements provide a chemical characterization of the interface. researchgate.net High-resolution XPS analysis of L-cysteine adsorbed on a gold surface reveals specific binding information through the core level spectra of sulfur, nitrogen, carbon, and oxygen. researchgate.netscispace.com

The S 2p core level spectrum is particularly informative. The deconvolution of this region often shows a peak splitting. A dominant S 2p 3/2 peak at a binding energy of approximately 162 eV is characteristic of the formation of a chemical bond between the thiol group and the gold surface, indicating the formation of a thiolate. researchgate.netresearchgate.net The presence of a second doublet at a lower binding energy (around 161 eV) can be attributed to atomic sulfur, which may be generated by the scission of the S-C bond upon exposure to X-rays. researchgate.net

The N 1s spectrum provides insight into the state of the amino group. The analysis of the N 1s peak indicates that L-cysteine is often present in its zwitterionic state on the surface. researchgate.netresearchgate.net Similarly, high-resolution analysis of the C 1s and O 1s regions can resolve components related to the carboxyl group, further confirming the presence of both neutral and ionic forms. scispace.com From a quantitative analysis of the C 1s and N 1s data, the ratio of zwitterionic to neutral molecules can be inferred. scispace.com

| Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| S 2p3/2 | ~162.0 | Thiolate (S-Au bond) | researchgate.net |

| S 2p3/2 | ~161.0 | Atomic Sulfur (from S-C scission) | researchgate.net |

| N 1s | - | Indicates zwitterionic state | researchgate.netresearchgate.net |

| C 1s | - | Resolves carboxyl group components | scispace.com |

Microscopic and Scattering Techniques

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org This methodology is crucial in nanotechnology and materials science for characterizing nanoparticles that have been synthesized or functionalized with this compound.

In research involving gold nanoparticles (AuNPs) stabilized by this compound, HRTEM is employed to determine the size, shape, and crystalline nature of the nanoparticles. researchgate.net TEM images can show that cysteine-capped gold nanoparticles are distinct and spherical entities. researchgate.net The high resolution allows for the visualization of the lattice fringes of the metallic core, confirming the crystallinity of the nanoparticles. This level of detail is essential for understanding how the stabilizing agent influences the growth and final morphology of the nanoparticles.

For example, studies on silver nanoparticles functionalized with L-cysteine have used TEM to observe morphological characteristics. doi.org Such analysis can reveal changes in the average particle size upon functionalization, with a decrease in size often indicating that the particles are well-stabilized by the capping agent. doi.org HRTEM provides the capability to resolve individual atoms and crystal defects, offering profound insights into the material's properties at the atomic scale. wikipedia.org

Dynamic Light Scattering (DLS) for Particle Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. materials-talks.com It is an essential analytical method in studies where this compound is used as a surface-modifying or stabilizing agent for nanoparticles.

DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in a liquid. materials-talks.com From these fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The hydrodynamic diameter represents the size of the particle plus any molecules that are attached or associated with its surface and the surrounding solvent layer.

In the characterization of gold nanoparticles (AuNPs) stabilized with this compound, DLS is used to assess the hydrodynamic diameter and the colloidal stability of the suspension. researchgate.net The functional groups of this compound strongly influence the hydrodynamic diameter and the zeta potential, which is a measure of the surface charge and a key indicator of colloidal stability. researchgate.net DLS measurements have shown that such nanoparticles can exhibit high colloidal stability across a wide pH range (e.g., pH 3 to 11). researchgate.net

| System | Measured Parameter | Key Finding | Reference |

|---|---|---|---|

| This compound-stabilized AuNPs | Hydrodynamic Diameter | Strongly influenced by the functional groups of the stabilizing agent. | researchgate.net |

| This compound-stabilized AuNPs | Colloidal Stability | High stability observed in a broad pH range (3 to 11). | researchgate.net |

| L-cysteine-functionalized AgNPs | Average Particle Diameter | Used to monitor changes in particle size and aggregation state as a function of pH. | researchgate.net |

Electrophoretic and Other Analytical Approaches

Gel Electrophoresis in Molecular Interaction Studies

Gel electrophoresis is a fundamental analytical technique used to separate macromolecules based on their size, charge, or conformation. While commonly associated with proteins and nucleic acids, it can also be adapted to study the interactions of smaller molecules like this compound with larger entities, particularly nanoparticles.

In the context of nanoparticle research, agarose (B213101) gel electrophoresis can be used to confirm the successful capping or functionalization of nanoparticles with amino acids. researchgate.net When gold nanoparticles (GNPs) are capped with L-cysteine, their surface charge and effective size are altered. This change in physicochemical properties leads to a different migration pattern in an agarose gel compared to uncapped, citrate-stabilized GNPs. The shift in the electrophoretic mobility provides qualitative evidence of the interaction and successful conjugation.

The principle relies on the fact that the migration of particles through the gel matrix is driven by an electric field. The net charge of the GNP-cysteine conjugate, influenced by the amino and carboxyl groups of the cysteine moiety at a given pH, will determine the direction and rate of migration. This allows for the separation of successfully capped nanoparticles from free, uncapped particles or aggregates, providing a simple yet effective method to verify molecular interactions in such systems.

Real-time Monitoring of Chemical Processes (e.g., Oxidation Kinetics)

The study of the chemical kinetics of this compound, particularly its oxidation, is crucial for understanding its stability and reactivity. The thiol group within the cysteine moiety is susceptible to oxidation, a process that can be monitored in real-time using various analytical techniques. While specific kinetic studies on this compound are not extensively detailed in publicly available literature, the principles can be thoroughly understood by examining research on its parent compound, L-cysteine. researchgate.net

The oxidation of the thiol group in cysteine can proceed through several stages, including the formation of intermediate species like sulfenic acid, which can then lead to more stable products such as disulfides (e.g., cystine) or further oxidized forms like cysteic acid. researchgate.netacs.orgacs.org The kinetics of these reactions are influenced by factors such as the concentration of the oxidizing agent, pH, and temperature. researchgate.netnih.gov

Research on L-cysteine oxidation has shown that the reaction can exhibit different orders depending on the reactants. For example, the oxidation of L-cysteine by PCC was found to be first-order with respect to the oxidant (PCC) and fractional-order with respect to cysteine. researchgate.net The fractional order suggests a complex reaction mechanism, likely involving the formation of an intermediate complex prior to the rate-determining step. researchgate.net By conducting these experiments at various temperatures, thermodynamic activation parameters can be determined, providing deeper insight into the reaction mechanism.

| Parameter | Finding | Description |

| Reaction Order w.r.t. Oxidant (PCC) | 1 | The reaction rate is directly proportional to the concentration of the oxidizing agent. |

| Reaction Order w.r.t. Cysteine | 0.4 (Fractional) | Indicates a complex mechanism, possibly involving an intermediate complex formation. |

| Final Oxidation Product | Cysteic Acid | The sulfur atom in cysteine is fully oxidized. |

| Activation Energy (Ea) | 46.0 ± 2.0 kJ mol⁻¹ | The minimum energy required to initiate the oxidation reaction. |

| Entropy of Activation (ΔS#) | -38.0 ± 3.2 J K⁻¹ mol⁻¹ | The negative value suggests a more ordered transition state, consistent with complex formation. |

| Table 1: Summary of Kinetic Parameters for the Oxidation of L-Cysteine by Pyridinium Chlorochromate (PCC). The data illustrates the type of information gained from real-time monitoring of oxidation processes. These principles are applicable to the study of this compound. researchgate.net |

These methodologies for real-time monitoring are directly applicable to assessing the oxidation kinetics of this compound, allowing for a comprehensive characterization of its chemical behavior and stability under various oxidative conditions.

Differential Scanning Calorimetry (DSC) in Interaction Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely employed in pharmaceutical sciences to study the physical and chemical stability of compounds and to detect potential interactions between an active substance and other components in a formulation. rsc.orgresearchgate.net

A DSC thermogram provides information on various thermal events, such as melting, crystallization, glass transitions, and decomposition. researchgate.net For a pure, crystalline substance like this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The literature and supplier data indicate that this compound has a melting point of approximately 142 °C, at which it also begins to decompose. sigmaaldrich.com

In the context of interaction studies, DSC is used to analyze physical mixtures of a compound with other substances (e.g., pharmaceutical excipients). If there is no interaction between the components, the DSC thermogram of the mixture will typically show a simple superposition of the thermal events of the individual components. However, if an interaction occurs, changes in the thermogram can be observed. These changes may include:

A shift in the melting point of one or both components.

A change in the enthalpy (ΔH) of the melting transition.

The disappearance of an endothermic peak.

The appearance of new thermal events (either endothermic or exothermic).

These observations can indicate the formation of a eutectic mixture, a solid solution, a new complex, or a chemical reaction between the components. rsc.org While specific DSC interaction studies involving this compound are not prominent in published research, the methodology can be illustrated hypothetically. For example, to test the compatibility of this compound with a common excipient like lactose (B1674315), a 1:1 physical mixture would be prepared and analyzed by DSC. The resulting thermogram would be compared against the thermograms of the pure components.

| Sample | Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) | Interpretation |

| L-Cysteine Methyl Ester HCl (Pure) | Melting/Decomposition | ~140 | ~142 | - | Characteristic sharp endotherm of the pure compound. |

| Lactose (Pure) | Melting | ~201 | ~202 | - | Characteristic sharp endotherm of the pure excipient. |

| 1:1 Physical Mixture (Hypothetical) | Melting/Decomposition | ~135 | ~137 | Reduced | The melting peak of L-cysteine methyl ester HCl appears at a lower temperature and with a smaller enthalpy, suggesting a potential interaction (e.g., eutectic formation) with lactose. The lactose peak may also be shifted or broadened. |

| Table 2: Illustrative Hypothetical DSC Data for an Interaction Study. This table demonstrates how changes in thermal events in a physical mixture can indicate an interaction between this compound and an excipient. |

This analytical approach allows for the rapid screening of potential physical or chemical incompatibilities, which is a critical step in the development of stable and effective formulations containing this compound.

Theoretical and Mechanistic Studies

Computational Chemistry and Molecular Modeling

Computational methods serve as powerful tools to investigate the properties and reactivity of L-cysteine methyl ester hydrochloride at a molecular level. These in-silico approaches provide insights that are often complementary to experimental data.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and stability of this compound are significantly influenced by intramolecular and intermolecular interactions, particularly hydrogen bonding. X-ray crystallography studies have revealed the specific nature of these bonds in the solid state. In the crystal structure, intermolecular O—H⋯Cl and N—H⋯Cl hydrogen bonds are crucial, linking the molecules into layers.

Computational studies, often employing Density Functional Theory (DFT), can model these interactions with high accuracy. nih.govrsc.org These models help in understanding how the cysteine molecule can act as both a hydrogen bond donor (via the thiol -SH and protonated amine -NH3+ groups) and an acceptor. The strength and geometry of these hydrogen bonds are critical in determining the compound's conformation and its interactions with other molecules, such as solvents or biological receptors.

Modeling of Reaction Mechanisms

The reactivity of this compound is largely dictated by its functional groups, especially the nucleophilic thiol (-SH) group. Computational modeling is instrumental in mapping the pathways of reactions involving this compound.

One key reaction mechanism is the nucleophilic attack by the sulfhydryl group. For instance, in the context of the Maillard reaction, L-cysteine can inhibit browning by trapping key intermediates like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The proposed mechanism involves the nucleophilic attack of the thiol group on the aldehyde carbon of HMF, leading to the formation of a stable thioacetal adduct. nih.gov Similarly, in bioconjugation reactions, this compound can act as a Michael donor, reacting with Michael acceptors like N-ethyl maleimide. researchgate.net Computational models can elucidate the transition states and energy barriers of these reactions, providing a detailed picture of the reaction coordinates. nih.gov

Kinetic and Thermodynamic Investigations